Bis(2-methoxyethyl) 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Bis(2-methoxyethyl) 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with the molecular formula C25H27Cl2NO7 and a molecular weight of 524.402 g/mol . This compound is known for its unique structure, which includes a furan ring, a dichlorophenyl group, and a dihydropyridine core. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of Bis(2-methoxyethyl) 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves several steps. The synthetic route typically includes the following steps:
Formation of the furan ring: This step involves the cyclization of appropriate precursors to form the furan ring.
Introduction of the dichlorophenyl group: This step involves the substitution of hydrogen atoms on the furan ring with dichlorophenyl groups.
Formation of the dihydropyridine core: This step involves the cyclization of appropriate precursors to form the dihydropyridine core.
Esterification: This step involves the esterification of the dihydropyridine core with 2-methoxyethyl groups.
Chemical Reactions Analysis
Bis(2-methoxyethyl) 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes several types of chemical reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the furan ring, dichlorophenyl group, or dihydropyridine core.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Bis(2-methoxyethyl) 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Bis(2-methoxyethyl) 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Bis(2-methoxyethyl) 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be compared with other similar compounds, such as:
Bis(2-methoxyethyl)amine: This compound is used in similar synthetic applications but lacks the complex structure of the furan and dihydropyridine rings.
Pinacol boronic esters: These compounds are valuable building blocks in organic synthesis but differ in their reactivity and applications.
Aryl amines: These compounds are used in the synthesis of various organic molecules but have different functional groups and reactivity.
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse chemical and biological applications .
Properties
IUPAC Name |
bis(2-methoxyethyl) 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27Cl2NO7/c1-14-20(24(29)33-12-10-31-3)22(21(15(2)28-14)25(30)34-13-11-32-4)19-9-8-18(35-19)16-6-5-7-17(26)23(16)27/h5-9,22,28H,10-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXMNYIBBDKWJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCOC)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27Cl2NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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